5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide
Description
Propriétés
IUPAC Name |
5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-12-17(23-26-13)19(25)20-15-6-4-14(5-7-15)16-8-9-18(22-21-16)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWZWIYFRQZRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets.
Mode of Action
It’s known that some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.
Activité Biologique
5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described by its molecular formula, , and its structure features an isoxazole ring, a pyridazine moiety, and a pyrrolidine group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that 5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide exhibits various biological activities, including:
- Antibacterial Activity : The compound has shown promising results against several bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy in targeting cancer cells.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of derivatives related to the compound. For instance, pyrrole and pyridazine derivatives often demonstrate significant antibacterial effects. In vitro tests have shown that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity Comparison
| Compound Name | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide | TBD | TBD |
| Isoniazid | 0.25 | TBD |
| Ciprofloxacin | 2 | 2 |
Anticancer Activity
The role of the compound in cancer treatment is an emerging area of research. Recent studies have focused on its ability to inhibit key proteins involved in cancer cell proliferation. For example, targeting fascin protein, which is overexpressed in various carcinomas, has been suggested as a potential therapeutic approach .
Case Study: Inhibition of Fascin Protein
In silico studies have indicated that derivatives of isoxazole compounds can effectively bind to fascin protein, inhibiting its function and thereby reducing cancer cell migration and invasion . This suggests that further exploration into the anticancer properties of 5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide could yield significant therapeutic implications.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses suggest that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival.
- Disruption of Cell Membrane Integrity : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Structural Features
| Feature | Target Compound | Pyrazole-Carboximidamide Analogs (e.g., Compounds 1–11) |
|---|---|---|
| Core Structure | Pyridazine-isoxazole hybrid | Pyrazole ring |
| Key Substituents | Pyrrolidin-1-yl (electron-donating), methyl-isoxazole carboxamide | Varied aryl groups (e.g., methoxy, chloro, bromo, nitro) |
| Electron Distribution | Pyridazine (electron-deficient), pyrrolidine (electron-rich), isoxazole (polar) | Pyrazole (moderate electron deficiency), aryl substituents (variable) |
Pharmacological Implications (Inferred from Structural Analogues)
- Target Compound : The pyridazine-isoxazole framework may favor kinase inhibition (e.g., JAK or PI3K targets) due to its resemblance to ATP-competitive inhibitors. Pyrrolidine’s flexibility could enhance binding pocket accommodation .
- Pyrazole-Carboximidamides : These derivatives exhibit antibacterial and antifungal activities, attributed to the carboximidamide group’s ability to disrupt microbial membranes or enzymes . Substituents like chloro or nitro groups (compounds 3, 9) enhance potency by increasing lipophilicity or electrophilicity.
Physicochemical Properties
| Property | Target Compound | Pyrazole Analogs (e.g., Compound 3) |
|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | 285–350 g/mol (e.g., Compound 3: 299.75 g/mol) |
| Polar Surface Area | High (due to carboxamide and pyridazine) | Moderate (carboximidamide and aryl groups) |
| Lipophilicity (LogP) | Moderate (~2.5–3.5, predicted) | Higher (~3.0–4.0 for chloro/nitro derivatives) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
